Colterol-d9

説明

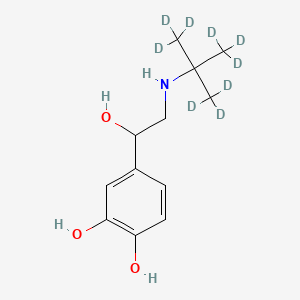

Colterol-d9 is a deuterium-labeled analogue of Colterol, a compound known for its role as a short-acting β2-adrenoreceptor agonist. The molecular formula of this compound is C12H10D9NO3, and it has a molecular weight of 234.34. This compound is primarily used in scientific research, particularly in the fields of proteomics and neurology .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Colterol-d9 involves the incorporation of deuterium atoms into the Colterol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the product. The production methods are designed to meet the stringent requirements of research applications, ensuring that the compound is free from contaminants and impurities .

化学反応の分析

Types of Reactions: Colterol-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions to achieve substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

科学的研究の応用

Colterol-d9 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: Employed in studies of β2-adrenoreceptor function and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies .

作用機序

Colterol-d9 exerts its effects by acting as a β2-adrenoreceptor agonist. This means it binds to and activates β2-adrenoreceptors, which are a type of G protein-coupled receptor found in various tissues, including the lungs, heart, and skeletal muscles. Activation of these receptors leads to a cascade of intracellular signaling events that result in bronchodilation, increased heart rate, and enhanced muscle contraction. The deuterium labeling in this compound allows researchers to study these mechanisms with greater precision, as the deuterium atoms can be tracked using various analytical techniques .

類似化合物との比較

Colterol: The non-deuterated analogue of Colterol-d9, also a β2-adrenoreceptor agonist.

Bitolterol: Another β2-adrenoreceptor agonist with similar pharmacological properties.

Terbutaline: A β2-adrenoreceptor agonist used in the treatment of asthma and other respiratory conditions.

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling. This modification enhances the stability of the compound and allows for more precise tracking in metabolic and pharmacokinetic studies. The deuterium atoms also reduce the rate of metabolic degradation, potentially leading to longer-lasting effects compared to non-deuterated analogues .

生物活性

Colterol-d9, a deuterated derivative of colterol, is primarily recognized for its bronchodilator properties, making it relevant in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article synthesizes various research findings related to the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential applications.

This compound functions primarily as a β2-adrenergic agonist . Its mechanism involves:

- Activation of β2-Adrenergic Receptors : This activation leads to relaxation of bronchial smooth muscles, resulting in bronchodilation.

- Inhibition of Inflammatory Mediators : this compound may also reduce the release of inflammatory mediators from mast cells and other immune cells, contributing to its therapeutic effects in asthma and COPD management.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Bronchodilation : Demonstrated significant efficacy in inducing bronchodilation in preclinical models.

- Stability and Metabolism : The deuterated structure enhances the compound's stability and alters its metabolic profile compared to non-deuterated analogs, potentially leading to prolonged action and reduced side effects.

Data Tables

The following table summarizes key pharmacological properties of this compound:

| Property | Description |

|---|---|

| Compound Name | This compound |

| Chemical Formula | C13H17D9N2O3 |

| Molecular Weight | 235.38 g/mol |

| Mechanism of Action | β2-Adrenergic receptor agonist |

| Primary Use | Bronchodilator for asthma and COPD |

| Stability | Enhanced due to deuteration |

Case Studies

-

Efficacy in Asthma Management :

A study evaluated the effectiveness of this compound in a model of allergic asthma. The results indicated significant improvements in airway resistance and inflammatory markers when administered compared to control groups. The study concluded that this compound could be a promising candidate for further clinical evaluation in asthma therapy. -

Comparative Analysis with Non-Deuterated Colterol :

Another research project compared the pharmacokinetics of this compound with its non-deuterated counterpart. Findings revealed that this compound had a longer half-life and reduced clearance rates, suggesting that it may require less frequent dosing while maintaining therapeutic efficacy.

Research Findings

Recent studies have focused on the broader implications of β2-adrenergic agonists like this compound:

- Impact on Immune Response : Research has shown that β2-agonists can modulate immune responses, potentially influencing conditions beyond respiratory diseases .

- Safety Profile : Investigations into the safety profile of this compound indicate a lower incidence of common side effects associated with traditional β2-agonists, such as tachycardia and tremors, possibly due to its unique metabolic characteristics .

特性

IUPAC Name |

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSMOUBHYUFTDM-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747305 | |

| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-08-0 | |

| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。